

Application Notes and Protocols: In Vivo Administration of 1A-116 in Mice

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Compound of Interest		
Compound Name:	1A-116	
Cat. No.:	B604931	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of **1A-116**, a potent and specific Rac1 inhibitor, in various mouse models of cancer. The information is compiled from preclinical studies evaluating its efficacy and toxicological profile.

Introduction to 1A-116

1A-116 is a small molecule inhibitor of the Rac family of small GTPases, specifically targeting Rac1. Rac1 is a key molecular switch that regulates a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and survival.[1][2] Dysregulation of Rac1 signaling is a common feature in many cancers, contributing to tumor progression, invasion, and metastasis.[1][3] **1A-116** exerts its inhibitory effect by preventing the interaction of Rac1 with its guanine nucleotide exchange factors (GEFs), such as Vav, Tiam1, and Dbl, thereby blocking its activation.[4][5] This targeted action makes **1A-116** a promising candidate for cancer therapy.[6][7]

Quantitative Data Summary

The in vivo efficacy of **1A-116** has been demonstrated in several mouse models. The following tables summarize the key quantitative findings from these studies.

Table 1: Antitumor Efficacy of **1A-116** in an Orthotopic Glioblastoma Mouse Model[4]



Treatment Group (i.p. daily)	Median Survival	Statistical Significance (vs. Vehicle)
Vehicle Control	Not specified	-
1A-116 (5 mg/kg/day)	No significant difference	Not significant
1A-116 (10 mg/kg/day)	Non-significant increase	Not significant
1A-116 (20 mg/kg/day)	Significantly increased	p < 0.05

Table 2: Antimetastatic Activity of 1A-116 in a Breast Cancer Lung Colonization Model[3]

Treatment Group (i.p. daily)	Reduction in Metastatic Lung Colonies	Focus on Macronodules (>1 mm)
1A-116 (3 mg/kg/day)	~60%	Significant antitumor activity

Table 3: Antitumor Activity of 1A-116 in a Syngeneic Colorectal Cancer Model[8]

Treatment Group (i.p. daily)	Effect on Tumor Growth	Statistical Significance (vs. Vehicle)
1A-116 (10 mg/kg/day)	Significant reduction	p < 0.05

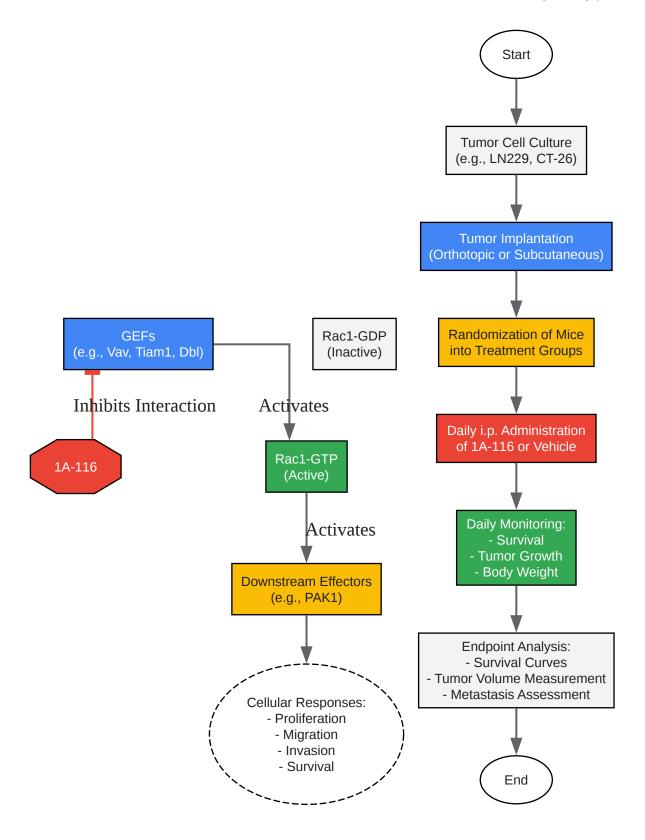
Table 4: Acute Toxicology Profile of 1A-116 in Mice[4]

Single Dose (i.p.)	Observation Period	Key Findings
31.2 mg/kg	14 days	No mortality, morbidity, or significant changes in hematological or serum chemistry parameters.[4][9]
68 mg/kg	14 days	No mortality, morbidity, or significant changes in hematological or serum chemistry parameters.[4][9]



Signaling Pathway

The mechanism of action of 1A-116 is centered on the inhibition of the Rac1 signaling pathway.





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